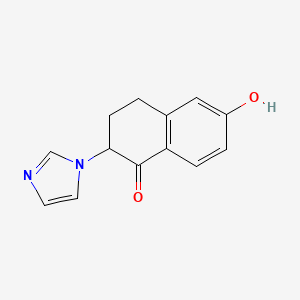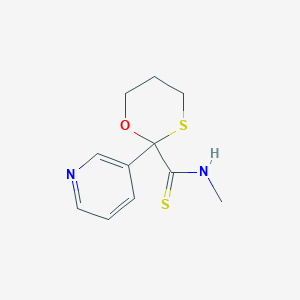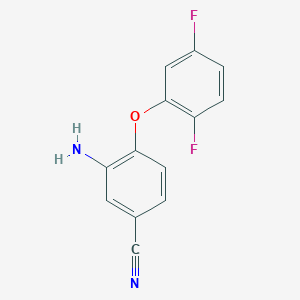
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with chlorine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a combination of 60% nitric acid and polyphosphoric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the pyrrole ring without over-nitration or degradation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Cyclization Conditions: Heating with appropriate catalysts or under reflux conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrroles: Formed by nucleophilic substitution of the chlorine atom.
Cyclized Products: Formed by intramolecular cyclization reactions.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be substituted by nucleophiles, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with specific biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-4-nitropyrazoles: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
4-Nitropyrrole-2-carboxylic acid: Lacks the chlorine substitution.
5-Chloro-2-nitropyrrole: Lacks the carboxylic acid group.
Uniqueness
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrrole ring, along with a carboxylic acid group
Eigenschaften
Molekularformel |
C5H3ClN2O4 |
|---|---|
Molekulargewicht |
190.54 g/mol |
IUPAC-Name |
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-4-3(8(11)12)1-2(7-4)5(9)10/h1,7H,(H,9,10) |
InChI-Schlüssel |
JDTGWHIJVBCPIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1[N+](=O)[O-])Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(Methylsulfanyl)-7-(pyridin-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8348929.png)

